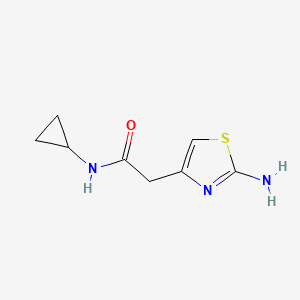
2-(2-Amino-1,3-thiazol-4-yl)-N-cyclopropylacetamid
Übersicht
Beschreibung
The compound is a derivative of 2-aminothiazole, which is a heterocyclic amine featuring a thiazole core, a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The presence of the cyclopropyl group and the acetamide moiety suggests that this compound could have interesting chemical properties and potential biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, an amine group at the 2-position of the thiazole, a cyclopropyl group, and an acetamide moiety .Chemical Reactions Analysis
2-Aminothiazoles are known to participate in a variety of chemical reactions. They can act as nucleophiles in reactions with electrophiles, and the presence of the amine group can allow for further functionalization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amine and acetamide groups could allow for hydrogen bonding, potentially affecting its solubility and reactivity .Wissenschaftliche Forschungsanwendungen
Antibakterielle Anwendungen
2-Aminothiazole wurden als Ausgangsmaterialien für die Synthese von heterocyclischen Analoga mit antibakteriellen Eigenschaften verwendet. Sie sind besonders wirksam gegen multiresistente Stämme. Beispielsweise haben bestimmte Derivate ein signifikantes antibakterielles Potenzial gegenüber grampositiven Staphylococcus epidermidis und gramnegativen Pseudomonas aeruginosa gezeigt .
Antifungal Anwendungen
Diese Verbindungen zeigen auch eine antimykotische Aktivität. In der Forschung zeigten Verbindungen, die von 2-Aminothiazolen abgeleitet sind, ein hemmendes Potenzial gegen Pilze wie Candida glabrata und Candida albicans, wobei sie Hemmzonen zeigten, die mit oder größer als die des Referenzmedikaments Nystatin waren .
Anti-HIV-Aktivität
Das 2-Aminothiazol-Gerüst wurde mit Anti-HIV-Eigenschaften in Verbindung gebracht. Obwohl keine spezifischen Einzelheiten zum Mechanismus angegeben werden, ermöglicht das strukturelle Grundgerüst dieser Verbindungen potenzielle therapeutische Rollen bei der Anti-HIV-Behandlung .
Antioxidative Eigenschaften
2-Aminothiazol-Derivate sind dafür bekannt, antioxidative Eigenschaften zu besitzen. Diese Eigenschaften sind entscheidend, um oxidativen Stress zu bekämpfen, der zu verschiedenen chronischen Krankheiten führen kann .
Antitumor- und Antikrebs-Potenzial
Das 2-Aminothiazol-Kernstruktur entwickelt sich zu einem vielversprechenden Gerüst in der Antitumor- und Antikrebs-Medikation. Es wird auf sein Potenzial untersucht, die Arzneimittelresistenz zu verringern und die Nebenwirkungen zu reduzieren, die üblicherweise mit Krebsbehandlungen verbunden sind .
Anthelmintische Aktivität
Diese Verbindungen haben sich als vielversprechende Anthelminthika gezeigt, die zur Behandlung von parasitären Wurmbefällen eingesetzt werden. Die Wirksamkeit von 2-Aminothiazol-Derivaten in dieser Anwendung könnte zu neuen Behandlungen für solche Infektionen führen .
Entzündungshemmende und analgetische Wirkungen
Die pharmazeutische Chemie hat 2-Aminothiazole für ihre entzündungshemmenden und analgetischen Wirkungen erkannt. Dies macht sie wertvoll für die Entwicklung neuer Schmerzmittel und Entzündungsmanagement-Medikamente .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with a similar 2-aminothiazole scaffold have been found to interact with various targets such asLeukotriene A-4 hydrolase and Biotin carboxylase . These enzymes play crucial roles in inflammatory responses and fatty acid synthesis, respectively.
Mode of Action
This interaction could potentially alter the normal functioning of the target proteins, thereby influencing the biochemical processes they are involved in .
Biochemical Pathways
Given the potential targets of similar compounds, it is plausible that this compound could influence pathways related to inflammation and fatty acid metabolism .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which is the proportion of the drug that enters the circulation when introduced into the body and is thus able to have an active effect .
Result of Action
Based on the potential targets and pathways, it can be inferred that this compound may have effects on inflammatory responses and fatty acid metabolism .
Eigenschaften
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-N-cyclopropylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS/c9-8-11-6(4-13-8)3-7(12)10-5-1-2-5/h4-5H,1-3H2,(H2,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVIMXIGKVSDLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



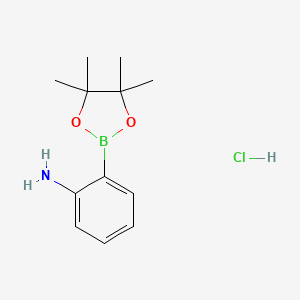
![2-Bromo-3-chloroimidazo[1,2-a]pyridine](/img/structure/B1519781.png)


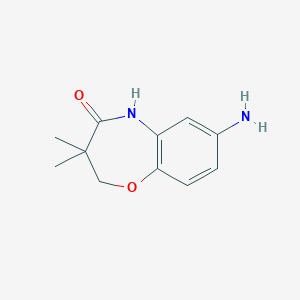

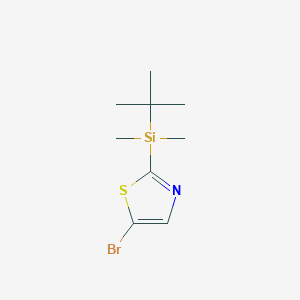
![2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1519789.png)
![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B1519790.png)

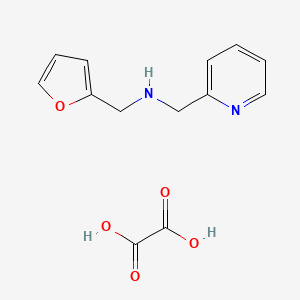

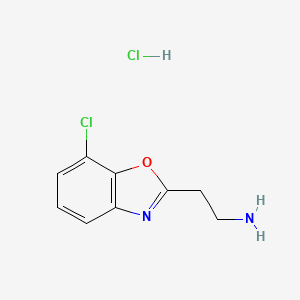
![4-[(Dimethylamino)methyl]-1-methylpiperidine dihydrochloride](/img/structure/B1519800.png)